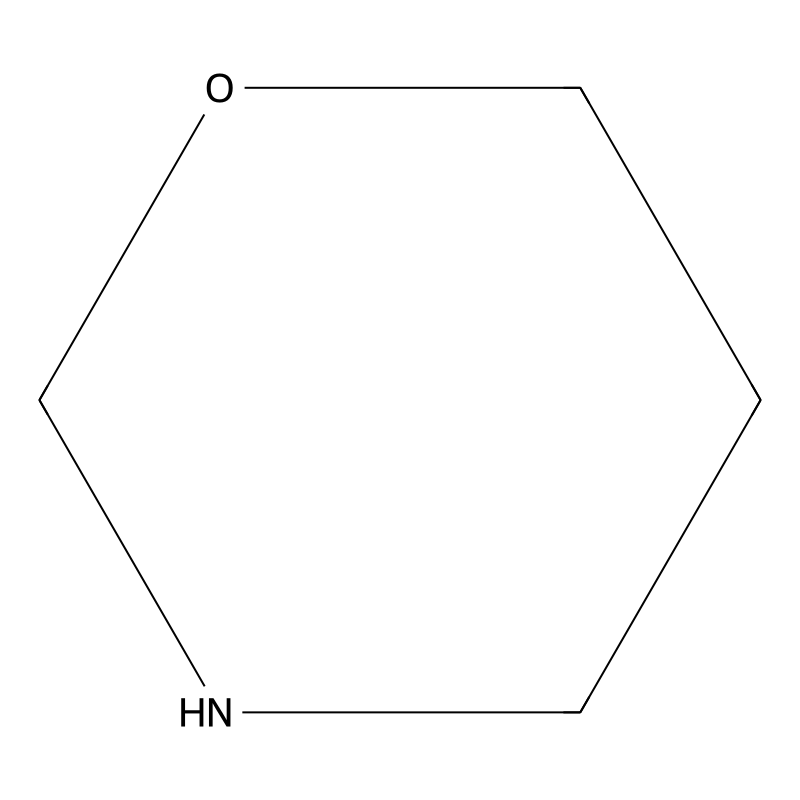

1,3-Oxazinane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,3-Oxazinane is a six-membered heterocyclic compound characterized by the presence of one nitrogen atom and one oxygen atom within its ring structure. Its molecular formula is CHNO, and it features a saturated ring system. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural properties.

Research indicates that 1,3-oxazinane derivatives exhibit significant biological activities. These compounds have been studied for their potential as pharmacological agents, including antimicrobial and anti-inflammatory properties. The biological effects are often attributed to their ability to interact with various biological targets, although specific mechanisms of action require further investigation .

Several synthetic routes have been developed for producing 1,3-oxazinane and its derivatives:

- Catalytic Methods: The use of catalysts has been explored to enhance the efficiency of synthesis. For example, organocatalytic methods have been employed to achieve enantioselective synthesis of 1,3-oxazinanes through asymmetric reactions .

- Multicomponent Reactions: A notable approach involves multicomponent reactions that utilize mechanistic insights to facilitate the formation of 1,3-oxazinane derivatives from various starting materials .

- Rhodium-Catalyzed Reactions: Synthesis from diazo carbonyl moieties has also been reported using rhodium catalysis, highlighting the versatility of synthetic methodologies available for these compounds .

1,3-Oxazinane finds applications primarily in medicinal chemistry and organic synthesis. Its derivatives are being explored as potential drug candidates due to their biological activities. Furthermore, they serve as intermediates in the synthesis of more complex organic molecules, making them valuable in the development of new pharmaceuticals.

Several compounds share structural similarities with 1,3-oxazinane. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,3-Oxazine | Heterocyclic | Contains two nitrogen atoms; less saturated than oxazinane. |

| Tetrahydro-1,3-oxazine | Saturated heterocycle | Features a fully saturated ring; potential for different reactivity patterns. |

| 2-Pyrrolidinone | Lactam | Contains a carbonyl group; different reactivity due to lactam structure. |

Uniqueness: 1,3-Oxazinane stands out due to its specific nitrogen and oxygen arrangement within a saturated framework, which influences its reactivity and biological activity compared to other similar compounds.

Palladium-Catalyzed Cycloaddition Approaches

Palladium-catalyzed cycloaddition reactions represent one of the most efficient approaches for constructing 1,3-oxazinane frameworks. These methods typically employ π-allylpalladium species as key intermediates, which undergo cycloaddition with suitable coupling partners to form the heterocyclic ring system.

A groundbreaking study by Larksarp and Alper demonstrated the palladium-phosphine-catalyzed cycloaddition of vinyloxetanes with heterocumulenes to produce 1,3-oxazine derivatives. In their protocol, 4-vinyl-1,3-oxazin-2-imines were synthesized in excellent yields through the reaction of 2-vinyloxetanes with carbodiimides under mild conditions (room temperature, 12 h) using just 1.5 mol% Pd₂(dba)₃·CHCl₃ and 3 mol% bidentate phosphine ligands such as dppe or dppp. When isocyanates were employed as the heterocumulene component, the corresponding 4-vinyl-1,3-oxazin-2-ones were obtained in moderate to good yields with shorter reaction times (1-2 h).

A particularly noteworthy aspect of this methodology is the high stereoselectivity observed with fused-bicyclic vinyloxetanes. The palladium-catalyzed cycloaddition of these substrates with heterocumulenes proceeded with complete stereoselectivity, affording exclusively the cis-3-aza-1-oxo-9-vinyl[4.4.0]decane derivatives in yields ranging from 43% to 98%.

More recently, researchers have developed palladium-catalyzed decarboxylative approaches to generate reactive intermediates for cycloaddition. A 2024 study reported the palladium-catalyzed decarboxylation of 5-methylene-1,3-oxazinan-2-ones to generate aza-π-allylpalladium 1,4-dipoles, which undergo [4+2] cycloaddition with 1,3,5-triazinanes to afford a wide range of hexahydropyrimidine and 1,3-oxazinane derivatives in yields up to 99%.

Table 1. Palladium-Catalyzed Cycloaddition Approaches to 1,3-Oxazinanes

The mechanism of these transformations generally involves the initial coordination of palladium to the alkene moiety, followed by nucleophilic attack on the heterocumulene, and finally ring closure to form the 1,3-oxazinane structure. The high regioselectivity observed in these reactions is attributed to the preferential formation of the more stable π-allylpalladium intermediate.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer significant advantages in organic synthesis due to their atom economy, efficiency, and ability to rapidly generate molecular complexity. Several innovative MCR strategies have been developed for the synthesis of 1,3-oxazinane derivatives.

A landmark study by Church et al. reported a new multicomponent reaction catalyzed by a [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻ catalyst system for the stereospecific synthesis of 1,3-oxazinane-2,4-diones. This transformation involved the coupling of epoxides, isocyanates, and carbon monoxide under optimized conditions to deliver the target heterocycles with high selectivity and yield. The reaction was particularly effective with highly electrophilic isocyanates and could accommodate epoxides that typically do not undergo simple ring-expansion carbonylation. Mechanistic investigations using isotopic labeling and stereochemical analysis revealed that both β-lactone and 1,3-oxazinane-2,4-dione products are formed from a common intermediate.

In a more recent advancement, researchers have developed green multicomponent approaches using magnetic solid acid nanocatalysts. A 2024 study reported the synthesis of -oxazine derivatives in water at room temperature using a magnetic solid acid nanocatalyst based on ferrierite. This methodology offers several advantages including high to excellent yields, short reaction times, easy workup, and the use of water as a green solvent. Additionally, the magnetic catalyst facilitates easy separation and recycling.

Organocatalyzed multicomponent annulation reactions have also emerged as powerful tools for constructing 1,3-oxazinane frameworks. A notable example is the [4+2] annulation of CO₂/COS with allenamides to synthesize 1,3-oxazine-2,4-diones and 1,3-thiazine-2,4-diones. This reaction proceeds with high regio- and chemoselectivity under mild conditions, offering step-economy, facile scalability, and easy product derivatization.

Table 2. Multicomponent Reaction Approaches to 1,3-Oxazinanes

The mechanisms of these multicomponent reactions often involve the formation of key intermediates such as carbonyls, imines, or carbamates, followed by cyclization to generate the 1,3-oxazinane ring. The specific catalyst systems play crucial roles in controlling the regioselectivity and stereoselectivity of these transformations.

Organocatalytic Enantioselective Synthesis

The development of organocatalytic methods for the enantioselective synthesis of 1,3-oxazinanes represents a significant advance in the field, offering sustainable alternatives to metal-catalyzed processes. These approaches typically utilize small organic molecules as catalysts to control the stereochemical outcome of the reactions.

A pioneering study reported a highly efficient method for the enantioselective one-pot synthesis of 1,3-oxazolidines and 1,3-oxazinanes. The reaction proceeds via the formation of hemiaminal intermediates obtained by the enantioselective addition of respective alcohols to imines catalyzed by a chiral magnesium phosphate catalyst, followed by intramolecular cyclization under mildly basic conditions. This one-pot procedure accommodates a wide range of substrates, delivering the chiral heterocyclic products in high yields with excellent enantioselectivities.

More recently, researchers have developed an asymmetric [4+2]-annulation of cyclic N-sulfimines with δ-hydroxy-α,β-unsaturated ketones catalyzed by a cinchonidine-derived squaramide catalyst. This methodology affords enantioenriched polyheterotricyclic 1,3-oxazinane derivatives in high yields with good to excellent enantioselectivities. The synthetic utility of this approach is demonstrated by its application to the construction of complex heterocyclic frameworks relevant to pharmaceutical development.

A 2024 study reported a highly efficient asymmetric [3+2] and [4+2]-annulation of cyclic N-sulfonyl ketimines with γ- or δ-hydroxy-α,β-unsaturated ketones using a hydrogen-bonding bifunctional squaramide-based catalyst. This innovative methodology enables the precise synthesis of chiral polyheterotricyclic oxazolidines and 1,3-oxazinane derivatives with incorporated chiral quaternary centers. The reaction delivers exceptional results, with yields up to 99%, diastereomeric ratios exceeding 20:1, and enantiomeric excesses greater than 99%.

Table 3. Organocatalytic Enantioselective Synthesis of 1,3-Oxazinanes

The success of these organocatalytic processes hinges on the ability of the catalyst to activate substrates through hydrogen bonding, ion-pairing, or covalent interactions, thereby facilitating asymmetric bond formation. The high levels of stereoselectivity achieved in these transformations highlight the precision with which organocatalysts can control the spatial arrangement of atoms during the construction of 1,3-oxazinane rings.

Microwave-Assisted Green Synthesis Techniques

Microwave irradiation (MWI) has emerged as a powerful tool for accelerating organic transformations, offering shorter reaction times, higher yields, and often more selective processes compared to conventional heating methods. Several microwave-assisted protocols have been developed for the synthesis of 1,3-oxazinane derivatives, contributing to greener and more sustainable synthetic practices.

A comprehensive review highlighted the applications of microwave irradiation in the synthesis of heterocyclic compounds, including oxazines. The review underscores that MWI, as a unique, effective, sustainable, and more economic source of energy compared to conventional heating, results in the rapid formation of desired compounds due to thermal/kinetic effects. The microwave-assisted synthesis of heterocycles typically proceeds under solvent-free or minimal-solvent conditions, reducing waste generation and environmental impact.

Researchers have reported a facile microwave-assisted synthesis of spiro-1,3-oxazines from suitable precursors. This mild and efficient methodology involves the microwave-assisted cyclization reaction, which proceeds rapidly and with high selectivity under the influence of microwave energy. The spiro-1,3-oxazine products, which contain a quaternary stereocenter at the junction of the two rings, are of particular interest for their potential biological activities.

A notable study described the synthesis of 5,6-dihydro-4H-1,3-oxazines under solvent-free conditions and microwave irradiation. In this approach, 2-arylsubstituted 5,6-dihydro-4H-1,3-oxazines were conveniently synthesized by the condensation of 3-aminopropanol and desired carboxylic acids under microwave conditions (800 W) in short reaction times (3-4 minutes) with moderate to good yields (65-74%). A comparative analysis with conventional methods demonstrated that the microwave-assisted approach offered significant advantages in terms of reaction time and efficiency.

The green synthesis of -oxazine derivatives in water at room temperature using magnetic nanocatalysts represents another environmentally friendly approach. The combination of microwave irradiation with water as a reaction medium and recyclable catalysts exemplifies the principles of green chemistry, minimizing environmental impact while maintaining or improving synthetic efficiency.

Table 4. Microwave-Assisted Green Synthesis of 1,3-Oxazinanes

The mechanisms of microwave-assisted reactions are believed to involve both thermal effects (rapid and uniform heating) and non-thermal effects (specific microwave-molecule interactions). These factors contribute to the enhanced reaction rates and sometimes altered selectivity observed under microwave conditions compared to conventional heating methods.

Stereoselective Ring-Expansion Carbonylation

Ring-expansion methodologies offer elegant approaches to the construction of 1,3-oxazinane rings from smaller heterocyclic precursors. Carbonylation reactions, in particular, have proven valuable for the stereoselective synthesis of 1,3-oxazinane derivatives through ring expansion.

A notable example is the carbonylation of epoxides using a [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻ catalyst system to produce 1,3-oxazinane-2,4-diones. This transformation involves the insertion of CO into the epoxide ring, followed by reaction with an isocyanate to form the expanded heterocyclic ring. Under optimized conditions, the reaction shows high selectivity and yield, accommodating a variety of epoxides, including those that do not typically undergo simple ring-expansion carbonylation.

An efficient route to 4H-1,3-oxazines through ring expansion of isoxazoles by rhodium carbenoid intermediates has also been reported. This transformation involves the reaction of isoxazoles with aryldiazoacetates in the presence of a rhodium catalyst, leading to the formation of 4H-1,3-oxazines in yields ranging from 47% to 96%. The mechanism is proposed to involve the formation of an ylide intermediate, which then undergoes either a 1,2-shift or a ring opening followed by 6π electrocyclization to afford the expanded heterocyclic product.

Another interesting ring expansion reaction involves the conversion of 1,3-oxathiolanes to 1,4-oxathianes via sulfur ylide intermediates. Although this transformation does not directly produce 1,3-oxazinanes, it demonstrates the utility of ring expansion strategies for the synthesis of medium-sized heterocycles.

The palladium-catalyzed cycloaddition of fused-bicyclic vinyloxetanes with heterocumulenes represents another stereoselective approach, affording exclusively the cis-configured products. This high level of stereoselectivity is attributed to the rigid conformation of the bicyclic substrate and the stereospecific nature of the palladium-catalyzed cycloaddition process.

Table 5. Stereoselective Ring-Expansion Methods for 1,3-Oxazinanes

The mechanisms of these ring-expansion reactions typically involve the formation of reactive intermediates (carbenoids, ylides, or zwitterions) that induce the ring opening of the smaller heterocycle, followed by reclosure to form the expanded ring system. The stereoselectivity of these processes is governed by both steric and electronic factors, as well as the specific reaction conditions and catalyst systems employed.

Density functional theory investigations have provided unprecedented insights into the mechanistic pathways of 1,3-oxazinane transformations. The most comprehensive computational study by Tsipis and colleagues employed the ωB97XD/Def2-TZVP level of theory to elucidate the thermal amine-promoted isomerization mechanisms [1] [2].

Computational Methodology and Parameters

The theoretical framework utilized dispersion-corrected density functional theory with the ωB97XD functional paired with the Def2-TZVP basis set. This computational protocol provides accurate treatment of both covalent and non-covalent interactions, crucial for understanding the complex energetics of oxazinane ring systems. Natural bond orbital analysis using the ωB97XD/Def2-TZVP/NBO computational protocol quantified hyperconjugative interactions and electronic delocalization effects [1].

Transition State Identification and Characterization

The computational studies revealed two distinct transition states (TS1 and TS2) for the thermal amine-promoted isomerization of oxazinane rings. The isomerization mechanism proceeds through abstraction of the C-3 hydrogen atom by the amine nitrogen atom, followed by re-recruitment from C-3. This process enables the oxazinane ring to avoid complete rupture while achieving conformational interconversion [1].

The transition state geometries exhibit characteristic features of hydrogen transfer processes. Normal coordinate vector analysis of the vibrational modes corresponding to imaginary frequencies confirmed the nature of these transition states. The energy barriers associated with these transformations vary significantly depending on the specific conformational pathway, with steric effects playing a determinative role in the accessibility of different reaction channels [1].

Isomerization Pathways and Energetics

The calculated reaction profiles demonstrate that the isomerization can proceed through multiple pathways, with the preferred route determined by the balance between electronic stabilization and steric hindrance. The gas-phase and solution-phase (chloroform) calculations show similar trends, with interaction energies for loose associations ranging from -4.1 to -6.1 kcal/mol, indicative of non-covalent interactions in the initial complex formation [1].

Electronic Structure Analysis

The electronic structure analysis reveals that the transformation involves significant changes in hybridization at the C-3 center. The sp³ to sp² hybridization change accompanies the hydrogen abstraction process, creating a planar arrangement that facilitates the subsequent re-recruitment step. This geometric reorganization is accompanied by substantial changes in the electronic distribution, as evidenced by natural bond orbital analysis [1].

Catalytic Cycle Analysis in Metal-Mediated Syntheses

Metal-mediated syntheses of 1,3-oxazinanes operate through diverse catalytic cycles, each characterized by specific mechanistic features that determine the selectivity and efficiency of the transformation.

Gold-Catalyzed Transformations

Gold(I) complexes demonstrate exceptional selectivity in the electrophilic activation of alkynes for oxazinane formation. The catalytic cycle involves π-acid activation of alkynes, leading to the formation of (η²-alkyne)gold complexes that serve as electrophilic partners for nucleophilic attack by nitrogen-containing substrates [3] [4] [5].

The regioselectivity between 5-exo and 6-endo cyclization pathways depends critically on the electronic properties of the gold catalyst and the steric environment of the substrate. Cationic gold(I) complexes with N-heterocyclic carbene ligands provide enhanced π-back-donation, stabilizing the intermediate complexes and improving reaction selectivity [5].

Palladium-Catalyzed Processes

Palladium(II) complexes facilitate C-H functionalization reactions through oxidative addition and reductive elimination mechanisms. The catalytic cycle typically involves substrate coordination, C-H activation through cyclopalladation, and subsequent cyclization with appropriate nucleophiles [6] [7].

The stereochemical outcome of palladium-catalyzed oxazinane formation depends on the coordination geometry of the palladium center and the nature of the ligand environment. Phosphine ligands with appropriate steric and electronic properties can induce high levels of stereocontrol in the cyclization process [6].

Copper-Catalyzed Cyclizations

Copper(II) triflate emerges as a highly effective catalyst for the cyclization of azetidine derivatives to oxazolines, achieving excellent yields (93%) under optimized conditions. The mechanism involves Lewis acid activation of the carbonyl group, followed by nucleophilic attack and ring closure [8].

The copper-catalyzed process demonstrates remarkable functional group tolerance, accommodating various substitution patterns while maintaining high selectivity. The reaction proceeds through a stereospecific pathway, with the stereochemistry of the product determined by the configuration of the starting azetidine [8].

Manganese-Catalyzed Annulations

Manganese carbonyl complexes enable C-H activation and annulation reactions through the formation of manganacycle intermediates. The catalytic cycle involves deprotonative C-H activation with manganese(I) carbonyl complexes, followed by insertion of unsaturated substrates and reductive elimination [9].

The manganese-catalyzed processes exhibit unique reactivity patterns, often proceeding under milder conditions than comparable reactions with noble metals. The formation of five-membered manganacycles through C-H activation provides a versatile platform for subsequent transformations [9].

Hemiaminal Intermediate Formation in Annulation Reactions

Hemiaminal intermediates play pivotal roles in the formation of 1,3-oxazinane rings through various annulation pathways. These intermediates represent critical branch points in the reaction mechanism, where the ultimate product selectivity is determined.

Magnesium Phosphate-Catalyzed Asymmetric Synthesis

The chiral magnesium phosphate-catalyzed asymmetric synthesis proceeds through the formation of hemiaminal intermediates obtained by enantioselective addition of alcohols to imines. The mechanism involves initial coordination of the imine substrate to the chiral magnesium phosphate catalyst, followed by nucleophilic attack by the alcohol to form the hemiaminal intermediate [10] [11].

The stereochemical outcome depends on the facial selectivity of the nucleophilic addition, which is controlled by the chiral environment provided by the magnesium phosphate catalyst. Subsequent intramolecular cyclization under mildly basic conditions yields the oxazinane products with high enantioselectivity [10].

Iodine-Catalyzed Annulation Mechanisms

Iodine-catalyzed annulation reactions proceed through unique mechanistic pathways involving multiple C-H functionalization steps. The mechanism involves initial formation of monoimine intermediates, followed by iodine-mediated activation of α-C(sp³)-H bonds to generate reactive intermediates that undergo cyclization [12].

The role of molecular iodine extends beyond simple Lewis acid activation, involving redox chemistry that enables the formation of complex polycyclic structures. The reaction proceeds through five-membered transition states with iodine, facilitating the formation of various oxazine derivatives [12].

Organocatalytic Approaches

Organocatalytic methods for oxazinane synthesis utilize chiral organic catalysts to induce asymmetric transformations. The mechanism typically involves the formation of iminium ion intermediates through condensation of aldehydes with secondary amines, followed by nucleophilic attack and cyclization [13].

The [4+2] cycloaddition approach using cyclic N-sulfimines and δ-hydroxy-α,β-unsaturated ketones proceeds through hemiaminal-like intermediates that undergo subsequent cyclization to yield highly enantioenriched oxazinane derivatives [13].

Steric and Electronic Effects on Diastereoselectivity

The diastereoselectivity of 1,3-oxazinane formation is governed by a complex interplay of steric and electronic factors that influence both the kinetics and thermodynamics of the transformation.

Electronic Delocalization and Hyperconjugation

Electronic delocalization effects contribute significantly to the stabilization of specific conformational arrangements. The LP(O1) → σ*(C6-O7) hyperconjugative interactions contribute 15.8-16.8 kcal/mol to stabilization energy in axial conformations, compared to only 2.6-2.8 kcal/mol in equatorial arrangements [1].

The electronic delocalization energy ranges from -6.26 to 4.21 kcal/mol, with positive values favoring axial conformations when electronic delocalization dominates over steric effects. This delicate balance determines the ultimate conformational preferences of substituted oxazinane rings [1].

Anomeric Effect Manifestations

The anomeric effect in oxazinane systems manifests through preferential stabilization of axial substituents via hyperconjugative interactions. The effect is particularly pronounced for electron-withdrawing substituents, which enhance the orbital overlap between lone pairs and antibonding orbitals [1].

The preference energy for axial over equatorial orientations ranges from 1.21 to 3.67 kcal/mol, depending on the nature of the substituents and the specific conformational arrangement. This energy difference is sufficient to establish significant conformational preferences under typical reaction conditions [1].

Diastereoselectivity Control Mechanisms

Diastereoselectivity in oxazinane formation can be controlled through various mechanisms, including substrate pre-organization, catalyst design, and reaction condition optimization. The five-component reaction approach demonstrates excellent diastereoselectivity (>90:10) through preferential formation of energetically favored conformational arrangements [14].

The mechanistic analysis reveals that the diastereoselectivity arises from preferential axial attack of isocyanide nucleophiles on preformed oxazinane intermediates, avoiding steric interactions that would destabilize alternative transition states [14].

Solvent-Free Reaction Dynamics and Kinetic Control

Solvent-free conditions provide unique opportunities for controlling reaction kinetics and selectivity through elimination of solvation effects and enhancement of intermolecular interactions.

Nanocomposite Catalysis Systems

Nanocomposite catalysts, such as H₃PMo₁₁O₃₉@TiO₂@g-C₃N₄, demonstrate exceptional performance in solvent-free oxazinane synthesis. The heterogeneous catalyst provides high surface area for substrate activation while maintaining selectivity through controlled active site environments [15].

The reaction kinetics under solvent-free conditions are governed by mass transfer limitations and surface diffusion processes. The catalyst surface area becomes a critical parameter for determining reaction rates, with optimized nanocomposite structures achieving reaction completion in 5-12 minutes at 80°C [15].

Microwave-Assisted Transformations

Microwave-assisted synthesis enables rapid oxazinane formation through selective heating of polar reaction centers. The mechanism involves dielectric heating of substrates, leading to temperature gradients that favor specific reaction pathways [16].

The kinetic control achieved through microwave heating depends on the dielectric properties of the reaction components. Polar intermediates and transition states are preferentially heated, accelerating their formation and stabilization [16].

Thermal Energy Distribution Effects

Solvent-free thermal conditions create unique energy distribution patterns that influence reaction selectivity. The absence of solvent eliminates competing solvation effects, allowing direct intermolecular interactions to dominate the reaction coordinate [17] [18].

The kinetic control under thermal neat conditions depends on the thermal stability of intermediates and the accessibility of alternative reaction pathways. Temperature-dependent studies reveal that optimal conditions balance reaction rate with selectivity requirements [17].

Mechanochemical Activation

Mechanochemical approaches using screw reactor systems provide controlled mixing and residence time control for oxazinane synthesis. The mechanical energy input facilitates bond breaking and formation through direct force application [18].

The kinetic control in mechanochemical systems depends on the efficiency of mechanical energy transfer to the reaction centers. Optimal rotation speeds and temperatures maximize conversion while maintaining product selectivity [18].

Green Chemistry Advantages

Solvent-free methodologies offer significant advantages in terms of environmental sustainability and process efficiency. The elimination of organic solvents reduces waste generation and simplifies product isolation procedures [17] [18].

The kinetic advantages of solvent-free conditions include enhanced reaction rates due to higher effective concentrations, reduced mass transfer limitations, and elimination of solvent-substrate competition for active sites [17] [18].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive